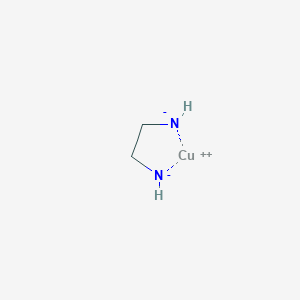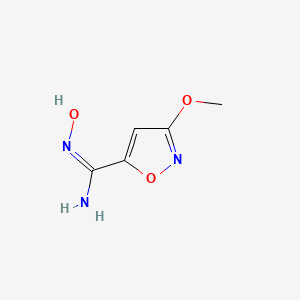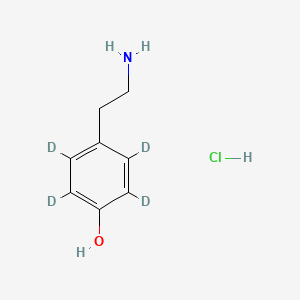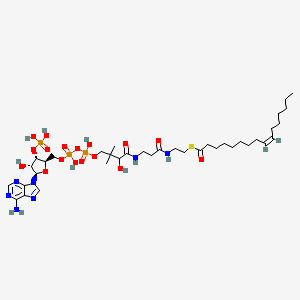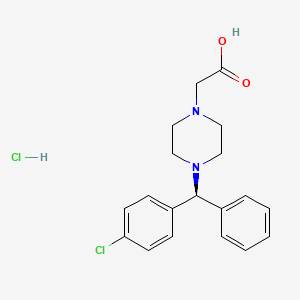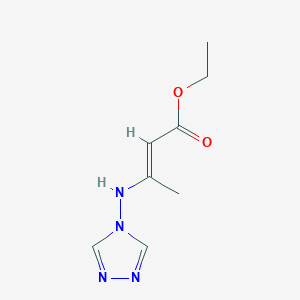
5-O-Methyl 3-O-(oxolan-2-ylmethyl)2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-O-Methyl 3-O-(oxolan-2-ylmethyl)2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound belonging to the dihydropyridine class
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-Methyl 3-O-(oxolan-2-ylmethyl)2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. The starting materials are usually simple organic molecules that undergo a series of transformations, including condensation, cyclization, and functional group modifications. Common reagents used in these reactions include acids, bases, and various catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or other functional groups.
Substitution: Various substitution reactions can introduce different substituents onto the dihydropyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized dihydropyridine derivative, while reduction could produce an amine-substituted compound.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, dihydropyridine derivatives are often studied for their potential as calcium channel blockers. These compounds can modulate calcium ion flow in cells, which is crucial for various physiological processes.
Medicine
In medicine, similar compounds are used as antihypertensive agents due to their ability to relax blood vessels and lower blood pressure. Research into this specific compound could reveal similar therapeutic potential.
Industry
Industrially, this compound might be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
作用機序
The mechanism of action for this compound would likely involve interactions with specific molecular targets, such as calcium channels in biological systems. By binding to these targets, the compound can modulate their activity, leading to various physiological effects. The exact pathways involved would depend on the specific biological context and the compound’s structure.
類似化合物との比較
Similar Compounds
Nifedipine: A well-known calcium channel blocker used to treat hypertension.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Nicardipine: Used for its vasodilatory effects in treating high blood pressure.
Uniqueness
What sets 5-O-Methyl 3-O-(oxolan-2-ylmethyl)2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate apart is its unique combination of functional groups, which could confer distinct chemical and biological properties. Its specific structure might offer advantages in terms of stability, solubility, or target specificity compared to other dihydropyridine derivatives.
特性
分子式 |
C21H24N2O7 |
|---|---|
分子量 |
416.4 g/mol |
IUPAC名 |
3-O-methyl 5-O-[[(2R)-oxolan-2-yl]methyl] (4R)-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H24N2O7/c1-12-17(20(24)28-3)19(15-8-4-5-9-16(15)23(26)27)18(13(2)22-12)21(25)30-11-14-7-6-10-29-14/h4-5,8-9,14,19,22H,6-7,10-11H2,1-3H3/t14-,19-/m1/s1 |
InChIキー |
GGVUNNUOJDGCBK-AUUYWEPGSA-N |
異性体SMILES |
CC1=C([C@H](C(=C(N1)C)C(=O)OC[C@H]2CCCO2)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC |
正規SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC2CCCO2)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[(Isopropylcarbamoyl)amino]ethyl}acetamide](/img/structure/B13828163.png)
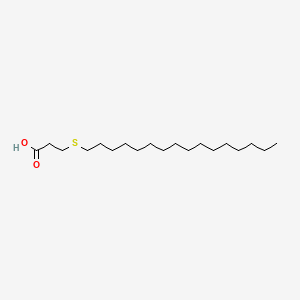
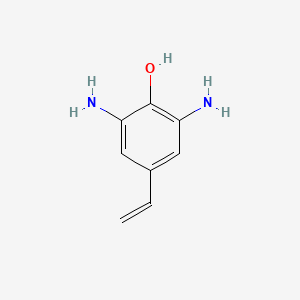
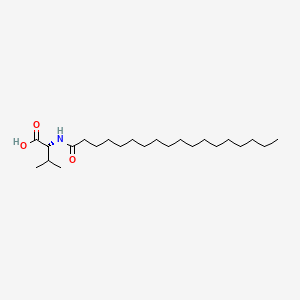
![1H-Isoindole-1,3(2H)-dione, 2,2'-[[5-(2-benzothiazolyl)-4-hydroxy-1,3-phenylene]bis(methylene)]bis-](/img/structure/B13828184.png)
